
Dde-Dab(Fmoc)-OH
Overview
Description
Fmoc-Dab(Dde)-OH is a protected amino acid derivative critical for solid-phase peptide synthesis (SPPS). Its structure comprises three functional elements:
- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the α-amino terminus, removable under mild alkaline conditions (e.g., piperidine) .
- Dab (2,4-diaminobutyric acid): A non-proteinogenic amino acid with two amino groups, enabling orthogonal protection strategies.
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl): A side-chain protecting group selectively cleavable by hydrazine or hydroxylamine, allowing site-specific deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dde-Dab(Fmoc)-OH typically involves the protection of 2,4-diaminobutyric acid with Dde and Fmoc groups. The process begins with the protection of the amino group of 2,4-diaminobutyric acid using the Dde group. This is followed by the protection of the other amino group with the Fmoc group. The reaction conditions usually involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: Dde-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under mild acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrazine in acetic acid for Dde removal.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Free 2,4-diaminobutyric acid.
Coupling: Extended peptide chains with this compound incorporated.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 318.34 g/mol
- CAS Number : 247127-51-1
- Purity : ≥97.0% (HPLC)
The presence of Fmoc groups enhances the stability of the compound during synthesis, allowing for selective deprotection under mild conditions. This structural feature facilitates the incorporation of Dde-Dab(Fmoc)-OH into various peptide sequences, enabling the synthesis of complex peptides with specific biological activities.
Scientific Research Applications
This compound has a diverse range of applications in several fields:
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides and proteins through SPPS. Its dual Fmoc protection allows for efficient coupling reactions while maintaining the integrity of the amino acid during the synthesis process .
Drug Development
Peptides containing Dde-Dab residues are being explored for their therapeutic potential. Research indicates that these modified peptides can exhibit enhanced biological activity, making them suitable candidates for drug development .
Biomaterials
The compound is utilized in the development of hydrogels and other biomaterials for applications in drug delivery and tissue engineering. The ability to manipulate peptide sequences containing this compound allows researchers to design materials with tailored properties for specific biomedical applications .
Antimicrobial Peptide Development
Studies have demonstrated that peptides incorporating Dde-Dab residues show improved antimicrobial properties due to their interaction with bacterial membranes. This application is particularly relevant in developing new antimicrobial agents against resistant bacterial strains .
Case Study: Antimicrobial Peptide Synthesis
A notable study involved synthesizing macrocyclic peptides using this compound as a building block. These peptides were designed to enhance their antimicrobial activity through structural modifications, such as lactam bridges. The resulting compounds exhibited significantly improved efficacy against various bacterial strains compared to their linear counterparts .
Mechanism of Action
The mechanism of action of Dde-Dab(Fmoc)-OH involves its role as a protected amino acid in peptide synthesis. The Dde and Fmoc groups protect the amino groups of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Chemical Data :
- CAS No.: 235788-61-1 (L-isomer) / 596797-14-7 (D-isomer)
- Molecular Formula : C₂₉H₃₂N₂O₆
- Molecular Weight : 504.57 g/mol
- Purity : ≥98% (HPLC) .
Applications :
Fmoc-Dab(Dde)-OH is pivotal in synthesizing peptides requiring selective modification, such as bioconjugation or branched architectures. The Dde group permits sequential deprotection of side-chain amines for coupling bioorthogonal tags (e.g., biotin) without disturbing the Fmoc-protected backbone .
Orthogonality of Protecting Groups
Key Findings :
- Dde vs. Boc : Dde enables selective deprotection under neutral conditions, unlike Boc (requires TFA), making it ideal for acid-sensitive peptides .
- Dde vs. Trt : Trt is more stable than Dde in acidic media but lacks orthogonality to Fmoc in multi-step syntheses .
- Thp Stability : Fmoc-Cys(Thp)-OH exhibits greater stability than Fmoc-Ser(Thp)-OH under moderately acidic conditions (pH 4–6), with <5% deprotection after 24 hours .
Stability and Compatibility
- Fmoc Stability : All Fmoc-protected compounds are susceptible to piperidine deprotection (t½ ≈ 2–5 minutes in 20% piperidine/DMF) .
- Dde Stability : Dde remains intact under standard Fmoc deprotection conditions but degrades rapidly in hydrazine (t½ < 10 minutes) .
- Acid Sensitivity : Thp-protected serines undergo 90% deprotection at pH 3 within 6 hours, whereas Dde groups remain stable .
Functional Versatility
- Click Chemistry : N3-L-Dab(Fmoc)-OH (azide-functionalized) enables CuAAC reactions, contrasting with Dde-Dab(Fmoc)-OH’s bioconjugation focus .
Biological Activity
Dde-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an important compound in peptide synthesis and drug development. Its unique properties and applications make it a subject of interest in various biological studies. This article explores the biological activity of this compound, emphasizing its role in peptide synthesis, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which stabilizes the amino groups during synthesis. The compound's molecular formula is with a molecular weight of 440.5 g/mol. It is primarily utilized as a building block in the synthesis of peptides due to its ability to form stable peptide bonds while allowing for selective deprotection under mild conditions.
Applications in Peptide Synthesis
-
Peptide Bond Formation :
- This compound can undergo coupling reactions with carboxyl groups of other amino acids or peptides, facilitating the formation of complex peptide sequences .
- The compound is particularly useful in Solid-Phase Peptide Synthesis (SPPS), where it allows for the construction of branched and cyclic peptides .
- Orthogonal Protection Strategy :
Biological Activity and Therapeutic Potential
This compound derivatives have been explored for their potential therapeutic applications:
- Drug Development : Modified peptides containing Dab residues are being investigated for their therapeutic properties, including anti-cancer and antimicrobial activities .
- Biomaterials : Fmoc-modified peptides are utilized in developing hydrogels and biomaterials for drug delivery systems and tissue engineering applications.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the successful synthesis of a macrocyclic peptide using this compound as a building block. The researchers implemented an entirely on-resin synthesis approach that allowed for efficient cyclization and deprotection processes. The resulting peptides exhibited improved biological activity compared to linear analogs, highlighting the importance of structural conformation in peptide function .
Case Study 2: Therapeutic Efficacy
In another investigation, peptides synthesized with this compound were tested for their anti-tumor activity. The results indicated that these peptides could inhibit cancer cell proliferation significantly, suggesting that modifications at the Dab position enhance biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What is the role of the Dde and Fmoc protecting groups in solid-phase peptide synthesis (SPPS) using Dde-Dab(Fmoc)-OH?
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS and is removed under mild basic conditions (e.g., 20% piperidine in DMF). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the side-chain amine of diamino butyric acid (Dab) and requires hydrazine for selective cleavage. This orthogonal protection enables sequential synthesis of complex peptides by preventing unwanted side reactions .
Q. How should this compound be stored to maintain stability?
Store the solid compound at -20°C in a desiccator. For stock solutions, use anhydrous DMSO or DMF and aliquot to avoid repeated freeze-thaw cycles. Solutions stored at -80°C remain stable for up to 6 months, while those at -20°C should be used within 1 month. Sonication at 37°C may improve solubility if precipitation occurs .
Q. What solvents and conditions optimize this compound solubility for SPPS?
DMSO or DMF are preferred due to their compatibility with Fmoc chemistry. For aqueous systems, use co-solvents (e.g., 10% DMSO in water) and ensure gradual addition to avoid aggregation. Heating to 37°C with brief sonication enhances dissolution .
Q. What safety precautions are necessary when handling this compound?
Although classified as non-hazardous under Regulation (EC) No 1272/2008, wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize dust inhalation, and follow institutional protocols for waste disposal .
Advanced Research Questions
Q. How can researchers address incomplete deprotection of the Dde group during SPPS?
Incomplete deprotection may result from steric hindrance or residual Fmoc interference. Use fresh 2% hydrazine in DMF, extend reaction time (30–60 minutes), or apply multiple deprotection cycles. Confirm completeness via Kaiser test (free amine detection) or LC-MS analysis of intermediate peptides .
Q. What strategies enable orthogonal protection schemes with this compound in multi-functionalized peptides?
Combine Dde with Alloc (allyloxycarbonyl) or ivDde (hydrazine-labile) groups for side-chain modifications. For example:
- Use Fmoc for α-amino protection.
- Apply Dde for Dab side-chain protection.
- Introduce Alloc for lysine/ornithine side chains, cleaved via Pd-mediated deprotection. Optimize deprotection sequences to avoid overlap (e.g., Fmoc removal → Dde cleavage → Alloc deprotection) .
Q. Which analytical techniques validate the purity and structure of this compound-containing peptides?
- Reverse-phase HPLC : Use a C18 column with gradients of 0.1% TFA in water/acetonitrile. Monitor UV absorbance at 220 nm (peptide bonds) and 301 nm (Fmoc group).
- LC-MS : Electrospray ionization (ESI) confirms molecular weight and detects truncations.
- MALDI-TOF : Provides high-resolution mass data for intact peptides .
Q. How do solubility challenges impact coupling efficiency, and how can they be mitigated?
Poor solubility of this compound in SPPS solvents (e.g., DMF) may lead to incomplete coupling. Solutions:
- Pre-activate the amino acid with HATU/DIPEA for 5 minutes before coupling.
- Increase reaction temperature to 50°C (if resin stability permits).
- Use dual solvents (e.g., DMF with 1–5% DMSO) to enhance solubility .
Q. What are common side reactions during Dde cleavage, and how are they minimized?
Hydrazine can hydrolyze peptide bonds or oxidize sensitive residues (e.g., methionine). Mitigation strategies:
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.